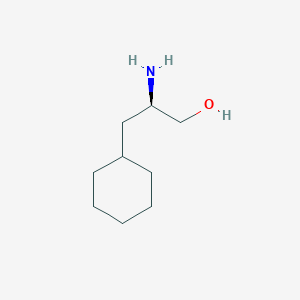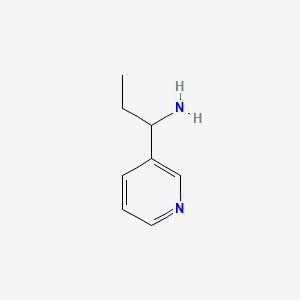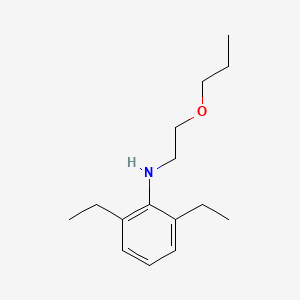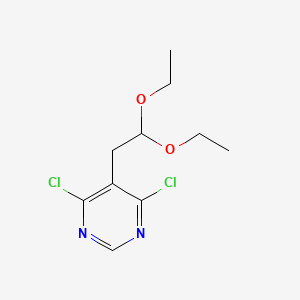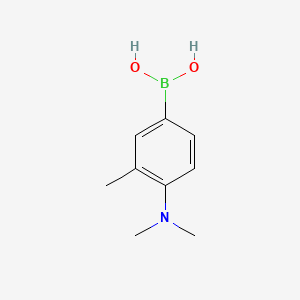
N,N,2-Trimethylanilin-4-boronsäure
Übersicht
Beschreibung
The compound “(4-(Dimethylamino)-3-methylphenyl)boronic acid” is a type of organoboron compound. It is a derivative of boronic acid, which contains a boron atom bonded to two hydroxyl groups and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group (B(OH)2), a methyl group (CH3), and a dimethylamino group (N(CH3)2) attached . The exact positions of these groups on the phenyl ring would need to be determined through further analysis.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the coupling of a boronic acid with an organic halide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 165.00 g/mol . It is a solid at room temperature . More specific properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anwendungen im Bereich der Sensorik
Boronsäuren, einschließlich N,N,2-Trimethylanilin-4-boronsäure, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter verschiedene Anwendungen im Bereich der Sensorik . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Verwendung in sowohl homogenen Assays als auch heterogener Detektion führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann die Interaktion von Boronsäuren mit Proteinen, deren Manipulation und Zellmarkierung umfassen .
Proteinmanipulation und -modifikation
Boronsäuren haben im Bereich der Proteininteraktionen ein signifikantes Wachstum gezeigt . Sie können zur Manipulation und Modifikation von Proteinen verwendet werden und stellen ein wertvolles Werkzeug für die biochemische Forschung dar .
Trennungstechnologien
Boronsäuren werden auch in Trennungstechnologien eingesetzt . Sie können für die Elektrophorese von glykosylierten Molekülen verwendet werden und bieten eine einzigartige Methode zur Trennung dieser Verbindungen .
Entwicklung von Therapeutika
Boronsäuren, einschließlich this compound, werden bei der Entwicklung von Therapeutika eingesetzt . Ihre einzigartigen Eigenschaften und Wechselwirkungen machen sie in diesem Bereich wertvoll .
Baustoffe für Mikropartikel
Boronsäuren werden als Baustoffe für Mikropartikel für analytische Methoden verwendet . Dies kann die Herstellung von Polymeren für die kontrollierte Freisetzung von Insulin umfassen .
Forschungschemikalien
this compound wird für Forschungschemikalien verwendet . , wodurch es für eine Vielzahl von Forschungsanwendungen geeignet ist.
Oxidative C-C-Kopplung
this compound kann eine eisenkatalysierte oxidative C-C-Kopplung mit Phenylacetylen und Benzamid in Gegenwart von tert-Butylperoxid eingehen . Dies führt zur Bildung von N,4-Dimethyl-N-(3-Phenylprop-2-ynyl)benzenamin bzw. N-((Methyl(p-tolyl)amino)methyl)benzamid .
Wirkmechanismus
- The primary target of N,N,2-Trimethylaniline-4-boronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Boronic acids are known to interact with specific proteins, such as serine hydrolases and proteases, due to their Lewis acidic properties .
- The oxidative addition step involves the formation of a Pd–C bond, where palladium becomes oxidized. Subsequently, transmetalation occurs, transferring the nucleophilic organic group (from boron) to palladium, leading to the desired carbon–carbon bond formation .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids, including this compound, in chemical reactions such as the Suzuki-Miyaura cross-coupling, continues to be an active area of research . Future directions may include the development of new reactions involving this compound, as well as the exploration of its potential applications in various fields, such as materials science and medicinal chemistry.
Biochemische Analyse
Biochemical Properties
(4-(Dimethylamino)-3-methylphenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of (4-(Dimethylamino)-3-methylphenyl)boronic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, (4-(Dimethylamino)-3-methylphenyl)boronic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can also activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-(Dimethylamino)-3-methylphenyl)boronic acid over time are crucial factors in its laboratory use. The compound is generally stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-(Dimethylamino)-3-methylphenyl)boronic acid vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can be toxic, causing adverse effects such as cell death and tissue damage . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
(4-(Dimethylamino)-3-methylphenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes . These interactions can have wide-ranging effects on cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of (4-(Dimethylamino)-3-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of (4-(Dimethylamino)-3-methylphenyl)boronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production . These localization patterns are critical for understanding the compound’s biochemical effects .
Eigenschaften
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWIPDGKOJNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629633 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919496-59-6 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)

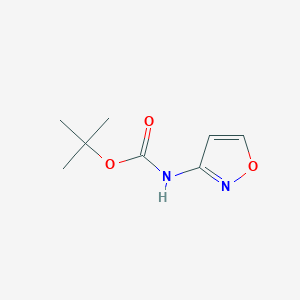
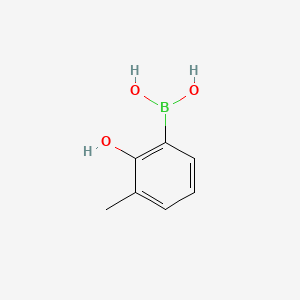

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)
